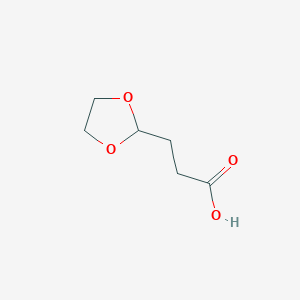

3-(1,3-Dioxolan-2-yl)propanoic acid

Overview

Description

3-(1,3-Dioxolan-2-yl)propanoic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by other names such as 1,3-Dioxolane-2-propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxolan-2-yl)propanoic acid is characterized by the presence of a 1,3-dioxolane ring attached to a propanoic acid group . The molecular weight of this compound is approximately 146.141 Da .Physical And Chemical Properties Analysis

3-(1,3-Dioxolan-2-yl)propanoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 246.1±25.0 °C at 760 mmHg, and a flash point of 102.6±16.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 56 Å2 and a molar volume of 119.5±3.0 cm3 .Scientific Research Applications

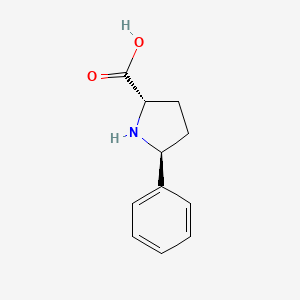

Stereoselective Synthesis

The compound is used in the stereoselective formation of substituted 1,3-dioxolanes, which is a crucial process in the synthesis of various organic molecules with specific spatial arrangements. This process involves the assembly of three components: alkene, carboxylic acid, and silyl enol ether, leading to the generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation .

Hypervalent Iodine Chemistry

In the realm of hypervalent iodine chemistry, 3-(1,3-Dioxolan-2-yl)propanoic acid plays a role in oxidative difunctionalization of alkenes. This method allows for the attachment of two nucleophiles to a carbon-carbon double bond, expanding the diversity of heterocyclic products that can be synthesized .

Fluorescent Probing

This compound is applied in the preparation of ratiometric fluorescent probes for the specific detection of cysteine over homocysteine and glutathione. Such probes are essential for biochemical studies involving thiol-containing amino acids and peptides .

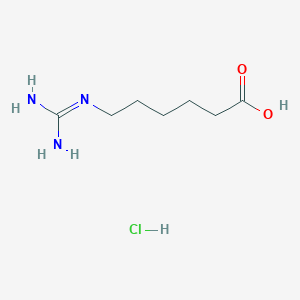

Inhibition of Calmodulin Kinase II

It serves as a reactant for microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. This application is significant in the study of calcium/calmodulin-dependent processes within biological systems .

Synthesis of S1 Receptor Ligands

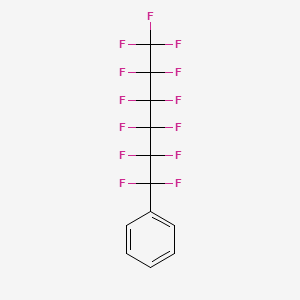

The acid is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have potential therapeutic applications in treating various neurological disorders .

Antitumor Agents

In cancer research, 3-(1,3-Dioxolan-2-yl)propanoic acid is involved in the synthesis of compounds with antitumor properties. Developing new antitumor agents is a critical aspect of ongoing cancer therapy advancements .

Regio-Selective Indole Derivatives

The compound aids in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are important in pharmaceuticals due to their presence in many natural products and drugs .

Material Science

In material science, the compound’s derivatives are used to create polymers and materials with specific properties, such as increased flexibility or improved thermal stability. This has implications for developing new materials for industrial applications .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

It’s possible that the compound interacts with its targets through the formation of ether or ester bonds

Biochemical Pathways

As an intermediate in organic synthesis , it’s likely that the compound is involved in a variety of biochemical pathways, with the exact pathways depending on the specific reaction conditions and targets.

Result of Action

As an intermediate in organic synthesis , the compound likely contributes to the formation of a variety of different molecules, with the exact effects depending on the specific reaction conditions and targets.

Action Environment

The action, efficacy, and stability of 3-(1,3-Dioxolan-2-yl)propanoic acid are likely influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

Safety and Hazards

properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKVBGGCFPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515710 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-yl)propanoic acid | |

CAS RN |

4388-56-1 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

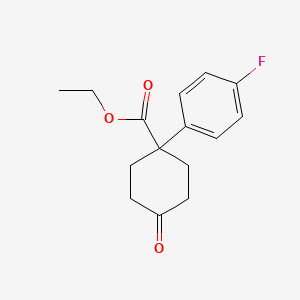

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B1367265.png)